molecular formula C21H26N4O3S B2612658 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-95-4

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2612658
CAS No.: 898345-95-4
M. Wt: 414.52
InChI Key: GVGARMLKIPVCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety and substituted with a p-tolyl group. This structure combines spirocyclic, aromatic, and triazole-thiazole systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-3-16-22-20-25(23-16)19(26)18(29-20)17(15-6-4-14(2)5-7-15)24-10-8-21(9-11-24)27-12-13-28-21/h4-7,17,26H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGARMLKIPVCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Intermediate: This involves the reaction of a suitable amine with a diol to form the 1,4-dioxa-8-azaspiro[4.5]decan intermediate.

    Introduction of the p-Tolyl Group: The intermediate is then reacted with a p-tolylmethyl halide under basic conditions to introduce the p-tolyl group.

    Construction of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step involves the cyclization of the intermediate with appropriate thioamide and hydrazine derivatives to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the p-tolylmethyl group, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest for pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing the activity of its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in substituents, core heterocycles, or spirocyclic systems. Key examples from the evidence include:

Spirocyclic Core Modifications

  • 5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

    • Structural Differences : Replaces the p-tolyl group with a 4-chlorophenyl and substitutes the ethyl group at position 2 with a furan-2-yl moiety.
    • Impact : The electron-withdrawing chlorine atom may reduce lipophilicity compared to the p-tolyl group, while the furan ring could enhance π-π stacking interactions in receptor binding .
  • (2-((4-Benzylpiperazin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone (12b) Structural Differences: Features a benzylpiperazinylmethyl side chain and a phenyl ketone instead of the thiazolo-triazol system. Physicochemical Properties: Melting point (216–218°C) and HRMS ([M+H]+: 436.6020) indicate higher crystallinity and molecular weight compared to the target compound, likely due to the rigid benzylpiperazine group .

Physicochemical and Analytical Data Comparison

Compound Melting Point (°C) HRMS ([M+H]+) Key Substituents
Target Compound Not reported Not reported p-Tolyl, ethyl, thiazolo-triazol
5-((4-Chlorophenyl)...furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol Not reported Not reported 4-Chlorophenyl, furan-2-yl
Compound 12b 216–218 436.6020 Benzylpiperazinylmethyl, phenyl ketone
Compound 12a 128–130 435.2654 Benzylpiperidinylmethyl, phenyl ketone

Structural-Activity Relationship (SAR) Insights

Its replacement with non-spirocyclic amines (e.g., piperazine) reduces activity in σ receptor models .

Aromatic Substituents :

  • p-Tolyl vs. 4-Chlorophenyl : The electron-donating methyl group in p-tolyl may increase lipophilicity and membrane permeability compared to the electron-withdrawing 4-chlorophenyl group .
  • Ethyl vs. Furan-2-yl : The ethyl group at position 2 likely contributes to steric stabilization, whereas the furan-2-yl group introduces hydrogen-bonding capability .

Heterocyclic Core : The thiazolo-triazol system provides a planar, aromatic scaffold favorable for π-stacking interactions, similar to triazolo-thiadiazoles in antifungal agents .

Biological Activity

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining multiple heterocycles which may contribute to its biological activities. The molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molar mass of approximately 370.46 g/mol. Its structural complexity allows it to interact with various biological targets.

Research indicates that this compound may act as a ligand for specific receptors in the central nervous system (CNS). Its structural components suggest potential interactions with sigma receptors, which are implicated in various neurological processes.

  • Sigma Receptor Interaction :
    • A related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, has shown significant affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors and vesicular acetylcholine transporter . This suggests that similar derivatives may exhibit comparable receptor binding profiles.
  • Antitumor Activity :
    • Studies utilizing small animal positron emission tomography (PET) imaging demonstrated that compounds with similar structures accumulate in tumor tissues, suggesting potential use in tumor imaging and treatment .
  • Neuroprotective Effects :
    • Given the sigma receptor's role in neuroprotection and modulation of neurotransmitter systems, this compound may also exhibit neuroprotective properties through its interaction with these receptors.

Study 1: Tumor Imaging

A study evaluated the biodistribution of a radiolabeled derivative of 1,4-Dioxa-8-azaspiro[4.5]decane in mouse tumor xenograft models. Results indicated high accumulation in human carcinoma and melanoma tissues, supporting its potential as a radiotracer for tumor imaging .

Study 2: Pharmacological Profile

Another investigation focused on the pharmacological profile of similar piperidine compounds highlighted their low lipophilicity and significant receptor binding affinities. These characteristics are crucial for developing effective therapeutic agents targeting CNS disorders .

Data Summary

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_4O_3S
Molar Mass370.46 g/mol
Sigma Receptor AffinityK(i) = 5.4 ± 0.4 nM
Antitumor AccumulationHigh in carcinoma/melanoma
Neuroprotective PotentialSuggested via receptor interaction

Q & A

What are the optimal synthetic routes and reaction conditions for preparing the compound with high yield and purity?

Level : Basic
Methodological Answer :
The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps:

  • Spiro-ring formation : Use sodium hydride (NaH) in toluene for deprotonation and cyclization, as demonstrated in analogous spiro-dioxa-aza systems .
  • Thiazolo-triazole core assembly : Reflux in ethanol with diethyl oxalate and aryl ketones (e.g., p-tolyl derivatives) for 2–4 hours to promote heterocycle formation .
  • Purification : Recrystallize from DMF-EtOH (1:1) or chloroform-methanol mixtures to achieve >95% purity .
    Critical Parameters : Control reaction temperature (80–100°C) and use anhydrous solvents to minimize hydrolysis of sensitive intermediates .

How can advanced spectroscopic techniques confirm the structural integrity of the compound?

Level : Basic
Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the spiro-dioxa-aza and thiazolo-triazole regions. Correlate protons to carbons for connectivity validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ ion with <2 ppm error).
  • IR Spectroscopy : Identify key functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, C=N vibrations at 1600–1650 cm⁻¹) .

What in vitro assays are recommended for preliminary evaluation of the compound’s antifungal or anticancer potential?

Level : Basic
Methodological Answer :

  • Antifungal Screening :
    • Use Candida albicans or Aspergillus fumigatus strains in broth microdilution assays (CLSI M27/M38 guidelines).
    • Compare IC₅₀ values to fluconazole, noting enhanced activity against azole-resistant strains if CYP51 (14α-demethylase) is targeted .
  • Anticancer Profiling :
    • Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
    • Validate selectivity via parallel testing on non-cancerous cells (e.g., HEK293) .

How can molecular docking studies predict the compound’s interaction with 14α-demethylase lanosterol (CYP51)?

Level : Advanced
Methodological Answer :

  • Protein Preparation : Retrieve CYP51 structure (PDB: 3LD6). Remove water molecules and add polar hydrogens using tools like AutoDockTools .
  • Ligand Parameterization : Generate 3D conformers of the compound with Open Babel, assigning Gasteiger charges.
  • Docking Protocol :
    • Use AutoDock Vina with a grid box centered on the heme cofactor (20 ų).
    • Validate poses by comparing binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen-bond interactions with Tyr118 or Arg126 .

What strategies mitigate side reactions during spiro-dioxa-aza ring formation?

Level : Advanced
Methodological Answer :

  • Protection of Reactive Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during cyclization .
  • Catalyst Optimization : Replace NaH with milder bases (e.g., K₂CO₃) in DMF to reduce decomposition of acid-sensitive intermediates .
  • Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to minimize nucleophilic side reactions .

How should researchers address discrepancies in reported bioactivity data across studies?

Level : Advanced
Methodological Answer :

  • Assay Standardization : Re-test the compound under consistent conditions (e.g., pH 7.4, 37°C) using validated cell lines .
  • Orthogonal Validation : Confirm antifungal activity via both microdilution and agar diffusion assays. For anticancer activity, supplement MTT with apoptosis markers (e.g., Annexin V) .
  • Purity Verification : Reanalyze batches with HPLC-MS to rule out impurity-driven effects (>98% purity required for conclusive data) .

Which catalytic systems enhance regioselectivity in thiazolo-triazole ring formation?

Level : Advanced
Methodological Answer :

  • Lewis Acid Catalysis : Use ZnCl₂ (5 mol%) in DCM to direct cyclization toward the 3,2-b isomer, suppressing competing 2,3-b products .
  • Microwave-Assisted Synthesis : Reduce reaction time to 30 minutes at 120°C, improving regioselectivity from 70% to >90% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization .

What crystallization conditions optimize purity for X-ray diffraction analysis?

Level : Advanced
Methodological Answer :

  • Solvent Pair Screening : Test slow evaporation from chloroform/hexane (1:3) or ethyl acetate/heptane gradients to grow single crystals .
  • Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 5°C/hr to minimize defects.
  • Additive Use : Introduce 1% ethylenediamine to stabilize hydrogen-bonding networks in the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.